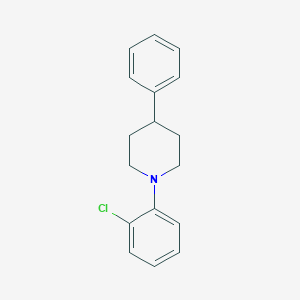

1-(2-Chlorophenyl)-4-phenylpiperidine

Description

Properties

Molecular Formula |

C17H18ClN |

|---|---|

Molecular Weight |

271.8 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-4-phenylpiperidine |

InChI |

InChI=1S/C17H18ClN/c18-16-8-4-5-9-17(16)19-12-10-15(11-13-19)14-6-2-1-3-7-14/h1-9,15H,10-13H2 |

InChI Key |

LVAKSHBMKDSNBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-[(4-Chlorophenyl)sulfonyl]piperidine Hydrochloride

1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride

- Structure : A 4-chlorobenzyl group replaces the 2-chlorophenyl, with an amine at position 4.

- Properties : The benzyl group increases hydrophobicity, while the amine enhances basicity (pKa ~9–10). Molecular weight: 271.18 g/mol .

- Activity : Similar compounds show CNS activity, such as dopamine receptor modulation .

Pharmacological Analogs

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)

- Structure : Shares the 2-chlorophenyl group and piperidine core but includes a dimethylbenzyl and indole moiety.

- Activity : Acts as a carbapenem synergist against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the role of the 2-chlorophenyl group in enhancing antibacterial efficacy .

- Key Difference : The indole ring and dimethylbenzyl group broaden its target spectrum compared to the simpler 1-(2-chlorophenyl)-4-phenylpiperidine .

Otenabant Hydrochloride (4-Piperidinecarboxamide Derivative)

- Structure: A 4-phenylpiperidine core with purine and ethylamino substituents.

- Activity: Functions as a cannabinoid receptor antagonist, indicating CNS applications. Molecular weight: 546.88 g/mol .

- Key Difference : The extended purine moiety enables high receptor specificity, unlike the minimally substituted target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Substituent Effects : The 2-chlorophenyl group enhances antibacterial activity in CDFII, while 4-phenyl substitution in piperidines correlates with CNS activity .

- Synthetic Challenges : Piperidine derivatives with bulky aryl groups (e.g., naphthalenyloxy) require optimized conditions (e.g., copper iodide catalysis) for moderate yields (44–81%) .

- Toxicity : Acute toxicity studies on structurally related piperidines (e.g., LAS-251 and LAS-252) show dose-dependent symptom escalation, emphasizing the need for careful dosing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Chlorophenyl)-4-phenylpiperidine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, using precursors like chlorophenyl derivatives and substituted piperidines. For example, piperidine rings may react with nitrobenzene derivatives under reflux with bases (e.g., sodium carbonate) to introduce substituents . Purification is achieved via column chromatography (using silica gel) or recrystallization, with progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure >95% purity .

Q. Which analytical techniques are most reliable for characterizing 1-(2-Chlorophenyl)-4-phenylpiperidine?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. High-resolution X-ray crystallography resolves stereochemical configurations, as demonstrated in studies of analogous piperidine derivatives . HPLC coupled with UV detection ensures purity, and infrared (IR) spectroscopy identifies functional groups like amines or aryl chlorides .

Advanced Research Questions

Q. How can researchers identify the pharmacological targets of 1-(2-Chlorophenyl)-4-phenylpiperidine?

- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities to proteins (e.g., receptors or enzymes). Molecular docking simulations predict interactions with biological macromolecules, such as dopamine or serotonin transporters, which can be validated via in vitro assays (e.g., radioligand displacement) .

Q. What mechanistic studies are recommended to elucidate reaction pathways in synthesizing this compound?

- Methodological Answer : Density functional theory (DFT) calculations model reaction intermediates and transition states. Kinetic studies (e.g., variable-temperature NMR) track substituent effects on reaction rates. Isotopic labeling (e.g., ²H or ¹³C) can trace regioselectivity in nucleophilic substitution steps .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Compare structural analogs (e.g., varying halogen positions or substituents) using standardized in vitro assays (e.g., IC₅₀ measurements). For instance, replacing the 2-chlorophenyl group with a 4-chlorophenyl moiety may alter binding affinity due to steric or electronic effects, as seen in analogous piperidine derivatives .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for 1-(2-Chlorophenyl)-4-phenylpiperidine?

- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., halogen substitution, piperidine ring expansion) and evaluate them in functional assays (e.g., GPCR activation, enzyme inhibition). Computational SAR models (e.g., 3D-QSAR) correlate structural features with activity, guiding further optimization .

Q. What methodologies assess the compound’s toxicity and safety profile in preclinical research?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or LDH release) screen for cell viability in hepatic (HepG2) or neuronal (SH-SY5Y) lines. In vivo studies in rodent models evaluate acute toxicity (LD₅₀) and organ-specific effects, with histopathological analysis post-administration. Safety protocols (e.g., PPE, fume hoods) are critical during handling to mitigate inhalation risks .

Q. How can computational modeling enhance the design of 1-(2-Chlorophenyl)-4-phenylpiperidine derivatives?

- Methodological Answer : Molecular dynamics (MD) simulations predict stability and solvation effects, while free-energy perturbation (FEP) calculations estimate binding free energies to targets. Machine learning models trained on structural databases prioritize synthetic routes with high yield and low byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.